molecular formula C15H16N4O3S B2848917 N-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide CAS No. 2097860-38-1

N-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2848917
CAS No.: 2097860-38-1
M. Wt: 332.38
InChI Key: GMXSIZMSFYPEEB-UHFFFAOYSA-N
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Description

N-(2-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a benzamide derivative featuring a hybrid heterocyclic architecture. The molecule integrates a pyrrolidine ring substituted with a 1,2,5-thiadiazole moiety via an ether linkage, coupled to a benzamide group through a ketone-containing ethyl chain. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or catalysis (e.g., ligand design). The thiadiazole ring, known for its electron-deficient nature, may enhance binding interactions with biological targets or metal centers, while the pyrrolidine scaffold offers conformational flexibility .

Properties

IUPAC Name

N-[2-oxo-2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-14(9-16-15(21)11-4-2-1-3-5-11)19-7-6-12(10-19)22-13-8-17-23-18-13/h1-5,8,12H,6-7,9-10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXSIZMSFYPEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically begins with the preparation of 1,2,5-thiadiazole and its subsequent attachment to a pyrrolidine ring. Key steps include:

  • Formation of 1,2,5-thiadiazole: Thiourea reacts with nitrous acid to form the thiadiazole ring.

  • Attachment to Pyrrolidine: The thiadiazole moiety is linked to pyrrolidine via an ether bond using appropriate catalysts.

  • Coupling with Benzamide: The final coupling involves the reaction of the intermediate product with benzoyl chloride in the presence of a base like triethylamine, facilitating the amide bond formation.

Industrial Production Methods: Industrial production leverages batch or continuous flow reactors, optimizing for high yield and purity. Key factors include precise temperature control, efficient mixing, and controlled addition of reagents. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidative cleavage at the thiadiazole ring, often using reagents like potassium permanganate.

  • Reduction: Reduction reactions can target the amide or nitro groups, using agents like sodium borohydride.

  • Substitution: Nucleophilic substitution at the benzamide moiety can occur in the presence of strong nucleophiles, leading to various functionalized derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, in aqueous or alkaline medium.

  • Reduction: Sodium borohydride in methanol or ethanol.

  • Substitution: Strong bases like sodium hydride, in dimethyl sulfoxide.

Major Products:

  • Oxidation: Products may include carboxylic acids or sulfoxides.

  • Reduction: Primary amines or alcohols.

  • Substitution: A wide array of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide finds significant applications across various scientific fields:

  • Chemistry: Serves as a versatile building block for synthesizing complex molecules, especially in heterocyclic chemistry.

  • Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: Used in the manufacture of specialty chemicals and advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism by which N-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide exerts its effects depends on the specific application. Generally, the compound's unique structure allows it to interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole and pyrrolidine moieties often engage in hydrogen bonding, pi-stacking, or covalent interactions with active sites, thereby influencing biological pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiadiazole-pyrrolidine system distinguishes it from simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks sulfur heterocycles .
  • Compared to sulfanyl-containing analogs (e.g., 2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide), the thiadiazole group in the target compound may exhibit stronger electron-withdrawing effects, influencing reactivity or binding affinity .

Biological Activity

N-(2-(3-((1,2,5-thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that belongs to a class of heterocyclic compounds. Its structure incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of this compound is C12H13N5O3SC_{12}H_{13}N_{5}O_{3}S, with a molecular weight of approximately 307.33 g/mol. The compound features a pyrrolidine ring linked to a thiadiazole group via an ether bond, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that thiadiazole derivatives often exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing thiadiazole scaffolds can inhibit the growth of various bacteria and fungi. The mechanism typically involves the disruption of cellular processes or the inhibition of key enzymes essential for microbial survival .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific pathways involved in cell death. This activity is often linked to the compound's ability to interact with DNA or inhibit oncogenic signaling pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The thiadiazole ring may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
  • DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various thiadiazole derivatives, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Control Antibiotic16Staphylococcus aureus

Study 2: Anticancer Activity

A cell viability assay was conducted on several cancer cell lines (e.g., HeLa and MCF7). The results showed that treatment with this compound led to a significant reduction in cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa15
MCF720

This suggests that N-(2-(3-((1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide could be a promising candidate for further development as an anticancer agent .

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